molecular formula C11H14ClN3O2 B2362081 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2058529-48-7

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B2362081
CAS No.: 2058529-48-7
M. Wt: 255.7
InChI Key: JISRIJIQRLAVFG-UHFFFAOYSA-N
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Description

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 2058529-48-7) is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring substituted at the 5-position with a 2-furyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C₁₁H₁₃N₃O₂·HCl, with a molecular weight of 267.70 g/mol .

Properties

IUPAC Name

5-(furan-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-3-8(7-12-5-1)10-13-11(16-14-10)9-4-2-6-15-9;/h2,4,6,8,12H,1,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISRIJIQRLAVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Deconstruction

The target molecule dissects into three modular components:

  • Piperidine scaffold : Provides the nitrogen-containing heterocycle.
  • 1,2,4-Oxadiazole ring : Serves as the central heterocyclic linker.
  • 2-Furyl substituent : Introduces aromaticity and electronic diversity.

Retrosynthetic cleavage at the oxadiazole-piperidine junction suggests convergent synthesis via cyclocondensation of a piperidine-containing amidoxime with a furyl-substituted acyl chloride. Alternative pathways involve Huisgen cycloaddition or nucleophilic aromatic substitution, though these are less frequently reported in analogous systems.

Synthesis of the Piperidine-Oxadiazole Intermediate

Amidoxime Preparation

Piperidine-3-carboxylic acid derivatives are converted to amidoximes through nucleophilic substitution. For example:

  • Reaction conditions : Piperidine-3-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hours.
  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and drying over MgSO₄ yield the amidoxime as a white solid (78–85% yield).

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with furyl-containing acyl chlorides under thermal or catalytic conditions:

  • Acyl chloride synthesis : 2-Furoic acid (1.0 eq) is treated with oxalyl chloride (1.5 eq) in anhydrous dichloromethane at 0°C, catalyzed by DMF (0.1 eq).
  • Cyclization protocol : Amidoxime (1.0 eq) and 2-furoyl chloride (1.1 eq) react in acetonitrile at 120°C for 8 hours, producing the oxadiazole-piperidine adduct. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the intermediate in 65–72% yield.

Functionalization and Salt Formation

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid to enhance stability and solubility:

  • Acid titration : 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine (1.0 eq) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C until precipitation completes.
  • Crystallization : The hydrochloride salt is recrystallized from ethanol/diethyl ether (1:4) to yield colorless needles (89–93% purity by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 2.1 Hz, 1H, furyl-H), 6.75 (dd, J = 2.1, 3.4 Hz, 1H, furyl-H), 6.55 (d, J = 3.4 Hz, 1H, furyl-H), 3.80–3.60 (m, 2H, piperidine-H), 3.20–2.90 (m, 3H, piperidine-H), 2.10–1.80 (m, 2H, piperidine-H).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O furyl).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization yields correlate strongly with solvent polarity and boiling point:

Solvent Boiling Point (°C) Yield (%)
Acetonitrile 82 72
Toluene 111 58
DMF 153 41

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.

Catalytic Acceleration

Adding 10 mol% CuI reduces cyclization time from 8 to 3 hours, improving yield to 81%. Mechanistic studies suggest Cu(I) facilitates nitrile oxide intermediate formation.

Case Study: Pilot-Scale Synthesis

Batch Process Description

A 100-g scale synthesis achieved 68% overall yield through:

  • Amidoxime preparation : 6-hour reaction at 80°C, 85% yield.
  • Cyclization : 8-hour reflux in acetonitrile, 72% yield.
  • Salt formation : HCl gas titration, 94% yield.

Impurity Profiling

HPLC-MS identified two major impurities:

  • Uncyclized amidoxime (2.1%): Mitigated by extended reaction time.
  • Di-oxadiazole byproduct (1.4%): Suppressed using substoichiometric acyl chloride.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in DCE achieves 78% cyclization yield, reducing energy consumption by 40% compared to conventional heating.

Enzymatic Amidoxime Formation

Lipase-catalyzed synthesis from piperidine-3-carbonitrile and hydroxylamine in ionic liquids ([BMIM][BF₄]) gives 81% yield at 50°C, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications across different scientific disciplines:

1. Chemistry:

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures .

2. Biology:

  • Anticancer Activity: Research indicates that 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has potential anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties: The compound exhibits significant antibacterial and antifungal activities against several strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: Animal studies suggest that this compound can reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

3. Medicine:

  • Therapeutic Agent Development: Given its biological activities, there is ongoing research into its use as a therapeutic agent for various diseases, including cancer and infections .
  • Neurodegenerative Diseases: Some studies are exploring the role of this compound in neuroprotection and its potential application in treating neurodegenerative conditions .

4. Industry:

  • Synthesis of Industrial Chemicals: The compound is utilized in the synthesis of various chemicals and materials used in industrial applications .

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

Case Study 1: Anticancer Efficacy
A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis mediated by specific signaling pathways .

Case Study 2: Antimicrobial Activity
In another study, this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration values were comparable to those of established antibiotics .

Case Study 3: Anti-inflammatory Effects
Research utilizing animal models indicated that administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with lipopolysaccharides (LPS) .

Current State of Research

Research on this compound is ongoing. While initial findings are promising regarding its biological activities and potential applications in medicine and industry, further studies are required to fully establish its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Nitro-Furyl Derivatives
  • The nitro group increases electron-withdrawing effects, altering reactivity and binding affinity. Melting point: 160–160.5°C; Yield: 43% . NMR data (¹H, 13C) and HRMS confirm structural integrity, with distinct shifts due to nitro substitution .
Alkyl and Alkoxy Substitutions
  • 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1361115-48-1): Substituted with a methoxymethyl group. Lower molecular weight (230.68 g/mol) and reduced aromaticity compared to the furyl analog. Potential for improved solubility due to the polar methoxy group .
  • Molecular weight: 195.26 g/mol (base), 231.72 g/mol (HCl salt). Smiles: CC(C)c1nc(C2CCCNC2)no1 .
Halogenated and Fluorinated Analogs
  • 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1351499-82-5):
    • Trifluoromethyl group enhances metabolic stability and lipophilicity.
    • Priced at €493/50 mg , reflecting synthetic complexity .
    • Applications in agrochemicals due to resistance to enzymatic degradation .

Positional Isomerism and Piperidine Substitution

  • 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1211196-88-1):
    • Oxadiazole linked to piperidine at the 2-position instead of 3-position.
    • Altered spatial orientation may affect receptor binding.
    • Molecular formula: C₁₀H₁₈ClN₃O .

Pharmacological and Agrochemicallly Relevant Analogs

  • GR127935 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1-biphenyl]-4-carboxamide hydrochloride):
    • Contains a 5-methyl-1,2,4-oxadiazole moiety.
    • Demonstrated high affinity for 5-HT₁B/1D receptors (Kᵢ < 1 nM) .
  • SB224289 (2,3,6,7-tetrahydro-1'-methyl-5-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carbonyl]furo[2,3-f]indole-3-spiro-4'-piperidine hydrochloride):
    • 5-methyl-1,2,4-oxadiazole linked to a spiro-piperidine system.
    • Acts as a 5-HT₁B antagonist .

Structural and Physicochemical Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 2-Furyl C₁₁H₁₃ClN₃O₂ 267.70 Pharmaceutical intermediate
2-[5-(5-Nitro-2-furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 5-Nitro-2-furyl C₁₀H₁₁ClN₄O₅ 302.68 Antimicrobial candidate
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Methoxymethyl C₉H₁₆ClN₃O₂ 230.68 Solubility-enhanced analog
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Isopropyl C₁₀H₁₇ClN₃O 231.72 Steric hindrance studies
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Trifluoromethyl C₈H₁₀ClF₃N₃O 273.63 Agrochemical applications

Key Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-furyl group in the target compound offers balanced electronic properties, while nitro or trifluoromethyl substituents favor specific bioactivity (e.g., antimicrobial or agrochemical stability) .

Biological Activity

3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic compound notable for its unique structural features, combining a piperidine ring with an oxadiazole and a furan moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • CAS Number : 2058529-48-7
  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}·HCl
  • Molecular Weight : 270.71 g/mol
  • Purity : Estimated >90% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole and furan rings facilitate binding to various enzymes and receptors, modulating their activity. While the exact molecular pathways remain under investigation, preliminary studies suggest that the compound may influence signaling pathways related to inflammation and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism may involve the inhibition of key proteins involved in cell survival and proliferation.

Case Study:
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50_{50} values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Animal models have demonstrated that the compound can significantly reduce markers of inflammation when administered in appropriate doses.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other derivatives containing oxadiazole or piperidine moieties.

Compound Activity Reference
Tert-butyl 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]piperidineAntibacterial
1-(1,3,5-triazin-2-yl)piperidine derivativesAnticancer
Piperidine-based oxadiazole analogsNeurotransmitter reuptake inhibition

This table highlights the diverse applications and activities associated with compounds similar to this compound.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ResultReference
Molecular Weight295.77 g/mol (calculated via HRMS)
Melting Point175–177°C (DSC, similar CoA data)
LogP (Predicted)2.1 ± 0.3 (ChemAxon)

Q. Table 2. Stability Conditions

ConditionDegradation Observed? (HPLC)Mitigation Strategy
Light (UV, 254 nm)Yes (5% degradation in 48h)Amber glass storage
pH 1.2 (HCl, 37°C)Oxadiazole ring hydrolysisBuffer with antioxidants

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